Isothiochroman-4-one, 2,2-dioxide
Overview
Description
Isothiochroman-4-one, 2,2-dioxide is a chemical compound that has been the subject of various synthetic and structural studies due to its potential biological activity and its interesting molecular structure. The compound is related to isothiochroman and its derivatives, which have been investigated for their potential as gyrase B inhibitors, a target for antibacterial agents . The molecular structure of isothiochroman-4-one, 2,2-dioxide is characterized by a six-membered ring with a sulfur atom and two oxygen atoms double-bonded to the same carbon atom, which is a distinctive feature of the dioxide variant.
Synthesis Analysis
The synthesis of isothiochroman-4-one, 2,2-dioxide has been achieved through various methods. One approach involves the cyclization of o-cyanobenzyl thioacetate via a Thorpe reaction, which provides a convenient route to the compound . Another method includes a Brønsted acid-catalyzed oxidative C-H functionalization of alkynyl thioethers, which allows for the synthesis of isothiochroman-3-ones, a closely related compound, under metal-free conditions . Additionally, stereoselective syntheses have been developed for substituted isothiochromans and their dioxides, with a focus on understanding the thermodynamic stability of different stereoisomers .
Molecular Structure Analysis
The molecular structure of isothiochroman-4-one, 2,2-dioxide and its derivatives has been extensively studied. X-ray crystallography has revealed preferred conformations for certain substituted isothiochromans, such as a boat conformation for cis-1,4-dimethylisothiochroman 2,2-dioxide . The structural investigation of new derivatives has been complemented by NMR and IR spectroscopy, as well as computational studies, to understand the conformational preferences and stability of various isomers and tautomers .
Chemical Reactions Analysis
Isothiochroman-4-one, 2,2-dioxide undergoes various chemical reactions, particularly with nitrogen-containing nucleophilic reagents. Studies have explored the formylation of the compound using dimethylformamide dimethylacetal and further reactions with nitrogen nucleophiles . Additionally, the compound has been shown to react with diiodomethane to produce derivatives such as 1,1′-methylenebis(isothiochromanes) . The stereochemistry of alkylation reactions has also been investigated, revealing stereospecific outcomes depending on the position and nature of the substituents .
Physical and Chemical Properties Analysis
The physical and chemical properties of isothiochroman-4-one, 2,2-dioxide and its derivatives are closely related to their molecular structure. The preferred boat conformation of certain stereoisomers affects their thermodynamic stability and reactivity . The synthesis of related compounds, such as 2H-4,6-dimethylpyrido[3,2-d]isothiazolin-3-one-1,1-dioxide, has provided additional insights into the structural features that influence the properties of these sulfur-containing heterocycles, including their potential pharmacological properties .
Future Directions
properties
IUPAC Name |
2,2-dioxo-1H-isothiochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3S/c10-9-6-13(11,12)5-7-3-1-2-4-8(7)9/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCXMBLDKALJTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)CS1(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10937297 | |
Record name | 2-Benzothiopyran-2,2,4(1H,3H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10937297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isothiochroman-4-one, 2,2-dioxide | |
CAS RN |
16723-58-3 | |
Record name | 2-Benzothiopyran-2,2,4(1H,3H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10937297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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